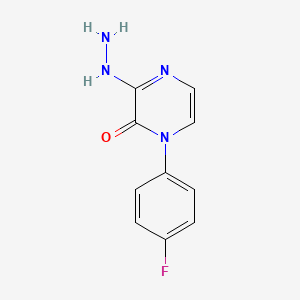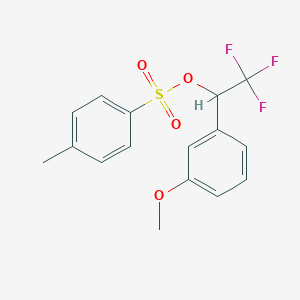![molecular formula C17H18N10 B12272327 4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12272327.png)
4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and antiproliferative properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step reactions. One common method includes the cyclization of aryl methyl ketones with 5-aminopyrazoles and enaminones under iodine-promoted conditions . This method is advantageous due to its simplicity and good substrate compatibility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Applications De Recherche Scientifique
4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiproliferative activities, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrazolo[3,4-d]pyrimidin-4-amine: Known for its enzyme inhibition properties.
3-ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-1-yl)pyrimidine: Exhibits similar biological activities.
Uniqueness
4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is unique due to its specific structural features that confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C17H18N10 |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
1-methyl-4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H18N10/c1-24-16-13(10-23-24)17(21-12-20-16)26-7-5-25(6-8-26)14-9-15(19-11-18-14)27-4-2-3-22-27/h2-4,9-12H,5-8H2,1H3 |
Clé InChI |
UQQJIOIEZPHAQB-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=NC=NC(=C4)N5C=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-Diacetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12272244.png)
![4-({[4-(4-Chlorophenyl)phthalazin-1-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12272246.png)

![methyl 4-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}carbamoyl)benzoate](/img/structure/B12272261.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]ethanone](/img/structure/B12272264.png)

![4-(thiophen-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide](/img/structure/B12272280.png)
![1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-imidazole](/img/structure/B12272286.png)
![6-Bromo-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12272307.png)

![tert-butyl 8-amino-4-fluoro-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B12272316.png)
![2-(Piperidin-4-yloxy)benzo[d]oxazole](/img/structure/B12272322.png)
![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline](/img/structure/B12272323.png)
![3-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B12272324.png)
